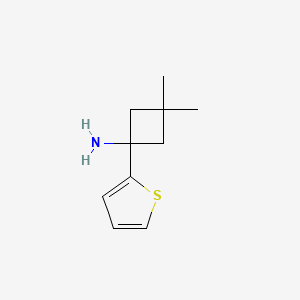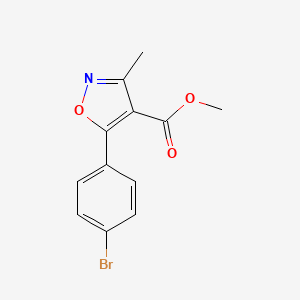
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate
Übersicht
Beschreibung
“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a chemical compound with the empirical formula C11H8BrNO3 . It is a solid substance and is used by early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Another study reported the synthesis of new comb-shaped methacrylate oligomers, derived from a new key intermediate in the synthesis of heterocyclic liquid crystals .Molecular Structure Analysis
The molecular structure of “Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” can be represented by the SMILES stringO=C(OC)C1=C(C2=CC=C(Br)C=C2)ON=C1 . The InChI key for this compound is OHHVNEBHRWAGAO-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” are not available, related compounds have been synthesized using various chemical reactions. For example, new comb-shaped methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .Physical And Chemical Properties Analysis
“Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate” is a solid substance . Its molecular weight is 282.09 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current literature.Wissenschaftliche Forschungsanwendungen
Antitumor Agents
The isoxazole ring present in Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate is a significant structural motif in medicinal chemistry. It has been found that thiazolopyrimidines, which can be synthesized from similar compounds, exhibit high inhibitory activity against the replication process of tumor cells . This suggests that our compound could be a precursor in the synthesis of new antitumor agents, particularly due to its potential for easy modification by changing the number and nature of substituents.
Drug Development
The presence of an asymmetric carbon atom in the compound indicates the existence of two enantiomers (R- and S-isomers), which is crucial for drug development . The ability to separate these enantiomers is essential for the creation of drugs with specific desired effects, as each enantiomer can have different biological activities.
Supramolecular Chemistry
The compound’s bromophenyl moiety can engage in halogen-π interactions, which are valuable in the construction of chiral, supramolecular ensembles in the crystalline state . These interactions are instrumental in the development of racemic mixture separation procedures, which are vital for the synthesis of optically active pharmaceuticals.
Organic Synthesis
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate can serve as a building block in organic synthesis. Its structure allows for various transformations and reactions, leading to the creation of complex molecules with potential applications in different fields of chemistry .
Neurotoxicity Studies
Derivatives of this compound have been used to study their neurotoxic potentials, particularly on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels . Such studies are crucial for understanding the neurotoxic effects of new compounds and for the development of treatments for neurodegenerative diseases.
Heterocyclic Chemistry
The compound’s isoxazole ring is a prevalent heterocycle in various natural products, materials, and drugs. It can be utilized to synthesize highly substituted pyrroles, which are important in the development of new materials and pharmaceuticals .
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word "Warning" . It has the hazard statement H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, advising to call a poison center or doctor if the person feels unwell after swallowing . It is recommended to rinse the mouth with water .
Eigenschaften
IUPAC Name |
methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWJQDKQALEQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1466217.png)

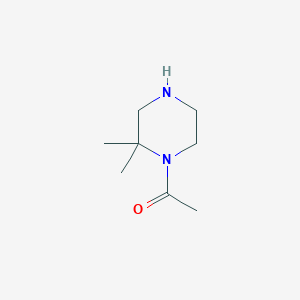
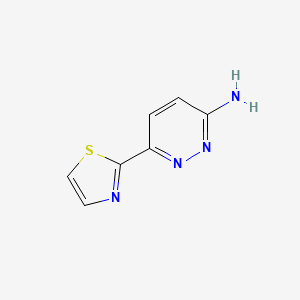

![Methyl[(3-methylcyclobutyl)methyl]amine](/img/structure/B1466222.png)

![2-Chloro-1-[3-(methoxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1466224.png)


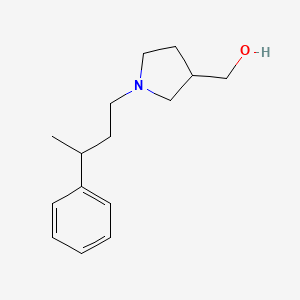
![9-Propyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1466237.png)
![2-(3,3,3-Trifluoropropyl)-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1466238.png)
